![molecular formula C22H25N5O2S B3304661 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 921858-00-6](/img/structure/B3304661.png)
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-c][1,2,4]triazole core with a sulfanyl group and a substituted acetamide
Mechanism of Action
Target of Action
The compound, also known as N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, is a heterocyclic compound . Heterocyclic compounds, particularly those containing a triazole nucleus, are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which this compound contains, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors, leading to various biological responses .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions where a thiol group is introduced.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with an acylating agent to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[2,1-c][1,2,4]triazole core.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant antimicrobial activity. For example:
Compound | MIC (μg/mL) | Activity |
---|---|---|
Triazole Derivative A | 0.0156 | 16x more potent than fluconazole |
Triazole Derivative B | 0.00097 | Broad spectrum against fungi |
The compound may exhibit similar antifungal properties due to its structural similarities with other active triazole derivatives.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been reported that derivatives with similar structural motifs inhibit cell proliferation in various cancer cell lines. For instance:
Cell Line | GI50 (μg/mL) |
---|---|
HCT116 (Colon Cancer) | 0.74 |
H460 (Lung Cancer) | 5.00 |
MCF-7 (Breast Cancer) | 10.00 |
These findings indicate that the imidazo-triazole framework is often associated with antitumor activity due to its ability to interact with biological targets involved in cell growth and proliferation.
Synthesis and Production
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Preparation of the Imidazo[2,1-c][1,2,4]triazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The sulfanyl and acetamide groups are introduced via substitution reactions.
- Optimization : Reaction conditions are controlled to enhance yield and purity.
Industrial production methods may involve scaling these processes while ensuring safety and cost-effectiveness through automated systems and quality control measures.
Case Studies
Several studies have investigated the biological activities of compounds related to the imidazo-triazole structure:
- Antifungal Studies : Research demonstrated that derivatives exhibited significant activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
- Anticancer Studies : Various derivatives were tested against multiple cancer cell lines with promising results indicating potential as chemotherapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- **2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that exhibits significant biological activities. This compound belongs to the imidazo[2,1-c][1,2,4]triazole class and incorporates various functional groups that contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure includes:
- An imidazo[2,1-c][1,2,4]triazole core.
- A methoxyphenyl substituent.
- A sulfanyl linkage.
- An acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit protein kinases and other enzymes linked to cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It influences pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole structure exhibit diverse biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of related triazole compounds. For example:
- MTT Assays : Compounds similar to the target compound have shown significant anti-proliferative activities against various cancer cell lines. The IC50 values for some derivatives were reported as low as 13 µg/mL against HepG2 liver cancer cells .
Antimicrobial Properties
Imidazo[2,1-c][1,2,4]triazoles have been evaluated for their antimicrobial effects:
- In Vitro Studies : Some derivatives demonstrated potent antibacterial activity against drug-resistant strains of bacteria .
Anti-inflammatory Effects
The presence of specific functional groups in triazoles has been linked to anti-inflammatory properties:
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by structural modifications:
- Electron-Donating Groups : The presence of methyl groups at specific positions on the phenyl ring enhances anti-proliferative activity .
Compound | Structural Features | Biological Activity |
---|---|---|
6d | Two methyl groups | Significant anticancer activity (IC50: 13 µg/mL) |
6e | Bromo group | Lowest potency (IC50: 28.399 µg/mL) |
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Anticancer Efficacy : A study reported that derivatives with electron-donating groups showed enhanced anti-proliferative activities against HepG2 cells .
- Antimicrobial Testing : Another study indicated that triazole derivatives exhibited higher potency against MRSA compared to standard antibiotics .
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14-11-15(2)20(16(3)12-14)23-19(28)13-30-22-25-24-21-26(9-10-27(21)22)17-5-7-18(29-4)8-6-17/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYBFHPPDBTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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